2-Bromoacrolein

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

DNA Adduct Formation:

2-Bromoacrolein has been studied for its ability to form adducts with DNA nucleobases, particularly guanine and adenine. These adducts are formed when the reactive electrophilic center of 2-bromoacrolein reacts with nucleophilic sites on the DNA bases []. This research helps scientists understand the potential mutagenic and carcinogenic properties of the compound.

Source

Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and 2-bromoacrolein

Model System for Acrolein Toxicity:

Due to its structural similarity to acrolein, a known environmental toxin, 2-bromoacrolein has been used as a model system to study the mechanisms of acrolein toxicity. Research has investigated how 2-bromoacrolein interacts with biological macromolecules and cellular processes, mimicking the effects of acrolein exposure, and providing insights into its potential health hazards [].

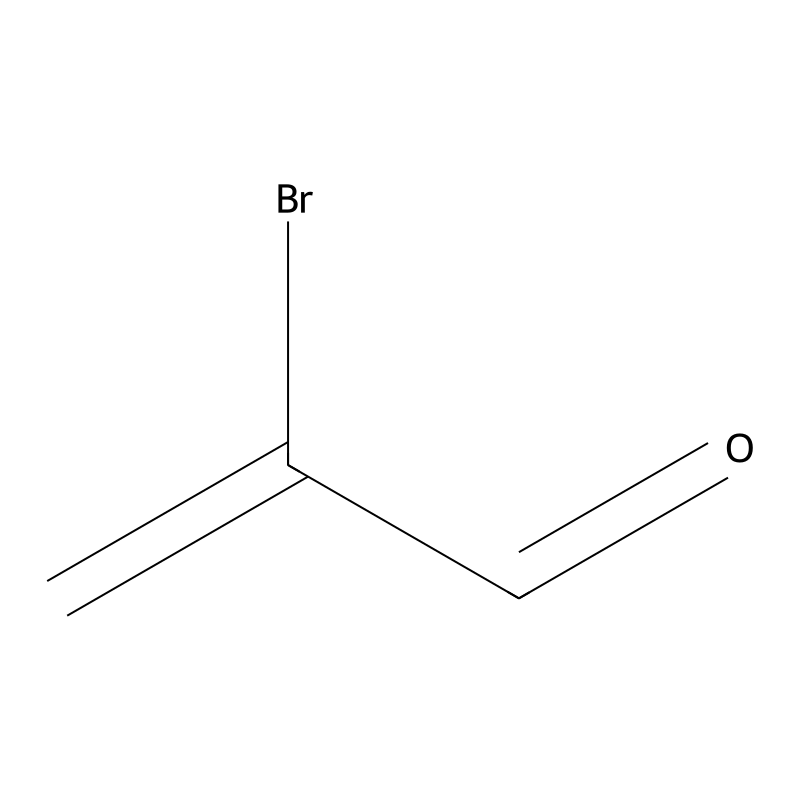

2-Bromoacrolein is an organic compound with the molecular formula C₃H₃BrO. It is characterized by a bromo substituent on the acrolein structure, which consists of a three-carbon chain with an aldehyde functional group. This compound is notably reactive due to the presence of both the double bond and the aldehyde group, making it a significant intermediate in organic synthesis and a subject of study in biological systems.

- Nucleophilic Additions: It reacts with nucleophiles such as 2'-deoxycytidine and 2'-deoxyuridine, forming adducts that can undergo further transformations. The reaction leads to the formation of complex products that include diastereomers due to the introduction of new chiral centers during the reaction process .

- Diels-Alder Reactions: As a dienophile, 2-bromoacrolein can engage in Diels-Alder reactions, where it reacts with conjugated dienes to form six-membered rings. This reaction is facilitated by various catalysts, including Lewis acids .

- Halogen-Metal Exchange: The compound can be functionalized through halogen-metal exchange reactions, allowing for further derivatization and synthesis of more complex molecules .

2-Bromoacrolein exhibits mutagenic properties, making it a compound of interest in toxicological studies. It has been shown to form adducts with DNA and RNA, leading to potential mutagenic effects. In vitro studies have demonstrated its ability to react with nucleic acids, which may contribute to its biological activity and toxicity . The interaction with biological macromolecules highlights its significance in understanding chemical carcinogenesis.

Several methods exist for synthesizing 2-bromoacrolein:

- Bromination of Acrolein: The most straightforward method involves the bromination of acrolein using bromine or other brominating agents under controlled conditions. This reaction typically occurs at room temperature and yields 2-bromoacrolein as a primary product.

- Organoboron Reactions: Another synthetic route involves the reaction of organoboranes with acrolein derivatives, which can lead to the formation of 2-bromoacrolein through one-stage processes .

2-Bromoacrolein serves multiple purposes in various fields:

- Chemical Intermediates: It is used as an intermediate in organic synthesis, particularly for producing pharmaceuticals and agrochemicals.

- Research Tool: Due to its reactivity and biological activity, it is employed in research settings to study DNA interactions and mechanisms of mutagenesis.

- Functionalization: The compound's ability to undergo further reactions makes it valuable for developing new materials and compounds in organic chemistry.

Studies have focused on the interactions between 2-bromoacrolein and nucleic acids. For instance, research indicates that it forms stable adducts with thymidine and other nucleotides, which can lead to mutations during DNA replication processes. These interactions are critical for understanding how environmental chemicals may contribute to genetic damage and cancer development .

Several compounds share structural similarities with 2-bromoacrolein. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acrolein | C₃H₄O | Unbrominated version; less reactive than 2-bromoacrolein. |

| 3-Bromopropenal | C₄H₅BrO | Contains a longer carbon chain; used as an intermediate in organic synthesis. |

| 3-Bromobutanal | C₄H₇BrO | Similar reactivity but has an additional carbon; used in various chemical syntheses. |

Uniqueness of 2-Bromoacrolein: Its unique reactivity profile due to both the bromo substituent and the aldehyde functionality allows for diverse applications in synthetic chemistry and biological studies that may not be achievable with its analogs.

Traditional Synthetic Routes via Bromination of Acrolein Derivatives

The conventional synthesis of 2-bromoacrolein typically involves the direct bromination of acrolein or its derivatives. Acrolein (2-propenal), a three-carbon unsaturated aldehyde, serves as the primary starting material for these transformations. The bromination of acrolein can proceed through several pathways, with varying degrees of regioselectivity and efficiency.

One traditional approach involves the direct bromination of acrolein using molecular bromine (Br₂) under controlled conditions. This method, while straightforward, often suffers from selectivity issues due to the reactive nature of both the C=C double bond and the α-position of the aldehyde group in acrolein. The reaction typically requires careful temperature control and precise stoichiometry to maximize the yield of 2-bromoacrolein while minimizing side products.

Another established method utilizes the formation of acrolein derivatives, such as O-benzyloximes, followed by bromination. This approach has been adapted from techniques used for the determination of acrolein in environmental samples. The formation of O-benzyloxime derivatives of acrolein proceeds efficiently, with reaction times of approximately 20 minutes at room temperature achieving conversion rates exceeding 90%. The subsequent bromination of these derivatives can be accomplished with higher selectivity compared to direct bromination of acrolein.

Table 1: Comparison of Oxime Formation Efficiency for Acrolein Derivatives

| Derivative Type | Reaction Time | Temperature (°C) | Formation Efficiency (%) |

|---|---|---|---|

| O-Benzyloxime | 10 min | 20 | 91 |

| O-Benzyloxime | 20 min | 20 | 97 |

| O-Benzyloxime | 20 min | 40 | 98 |

| O-Benzyloxime | 20 min | 60 | 99 |

| O-Methyloxime | 20 min | 20 | 79 |

Data adapted from reaction efficiency studies for oxime formation.

The Hell-Volhard-Zelinskii (HVZ) reaction principles have also been adapted for the preparation of α-bromo aldehydes similar to 2-bromoacrolein. While traditional HVZ reactions focus on the α-bromination of carboxylic acids using Br₂ and phosphorus tribromide (PBr₃), modified approaches have been developed for aldehyde substrates. These methods typically involve the formation of an enol intermediate followed by bromination, though they require careful control to prevent over-bromination or oxidation of the aldehyde.

Novel Catalytic Approaches for Regioselective Bromoacrolein Formation

Recent advances in catalytic bromination have significantly improved the regioselectivity and efficiency of 2-bromoacrolein synthesis. These approaches typically employ milder reaction conditions and more selective brominating agents compared to traditional methods.

N-Bromosuccinimide (NBS) has emerged as a preferred reagent for the α-bromination of carbonyl compounds, including the synthesis of 2-bromoacrolein. The use of NBS offers several advantages over molecular bromine, including improved handling safety, enhanced selectivity, and reduced formation of side products. When used with appropriate catalysts, NBS can achieve high yields of α-brominated products.

Table 2: Comparison of Brominating Agents for α-Bromination Reactions

| Brominating Agent | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|

| Molecular Br₂ | Acid catalysis | High reactivity, direct bromination | Poor selectivity, safety hazards, environmental concerns |

| NBS | p-Toluenesulfonic acid | High selectivity, safer handling, fewer side products | May require longer reaction times |

| KBr/NaOCl | Flow conditions | In situ Br₂ generation, safer process | Requires specialized equipment |

| PBr₃/Red P/Br₂ | Heat (85-95°C) | Effective for acid derivatives | Complex setup, multiple hazardous reagents |

Acid-catalyzed bromination represents another significant approach to synthesizing 2-bromoacrolein. The use of p-toluenesulfonic acid with NBS has been shown to efficiently promote α-bromination of carbonyl compounds. This method provides an efficient pathway for the preparation of α-bromoalkanones and related compounds, which can be adapted for the synthesis of 2-bromoacrolein.

Lewis acid catalysis has also demonstrated promise in the context of reactions involving acrolein derivatives. Lewis acids such as AlCl₃, BF₃, and GaCl₃ can coordinate with the carbonyl oxygen of acrolein, enhancing its electrophilic character. While primarily studied in the context of Diels-Alder reactions, these Lewis acid-acrolein complexes potentially offer pathways for regioselective functionalization, including bromination at the α-position.

Mechanistic Insights into Organoborane-Mediated Synthesis Pathways

The reaction of organoboranes with 2-bromoacrolein represents a significant synthetic pathway for the preparation of α-bromo aldehydes. This approach utilizes 2-bromoacrolein as a reagent rather than a product, highlighting its value as a synthetic intermediate.

The mechanism of these transformations typically involves the nucleophilic addition of an organoborane species to the electrophilic carbon-carbon double bond of 2-bromoacrolein. The reaction proceeds with retention of the bromine at the α-position, resulting in the formation of various α-bromo aldehydes. This one-stage synthesis provides a facile route to these valuable synthetic intermediates, which can be challenging to prepare through direct bromination methods.

The organoborane-mediated pathways offer several advantages, including:

- Mild reaction conditions

- High functional group tolerance

- Predictable regioselectivity

- Scalability for preparative applications

These reactions highlight the synthetic utility of 2-bromoacrolein as both a target molecule and a versatile building block for further transformations.

Green Chemistry Perspectives in Industrial-Scale Production

Environmental considerations have increasingly influenced the development of industrial processes for the production of brominated compounds like 2-bromoacrolein. Traditional methods involving molecular bromine present significant safety hazards and environmental concerns, driving research into greener alternatives.

A promising approach involves continuous flow chemistry for bromination reactions. Flow processes enable the in situ generation of reactive brominating species from safer precursors, such as KBr and NaOCl, followed by immediate reaction and quenching of any excess reagent. This methodology substantially reduces the hazards associated with handling molecular bromine while maintaining high reaction efficiency.

Table 3: Green Chemistry Metrics for 2-Bromoacrolein Synthesis Methods

| Synthesis Method | E-Factor Estimate | Atom Economy (%) | Safety Profile | Waste Streams |

|---|---|---|---|---|

| Direct Br₂ bromination | High (>10) | 60-75 | Hazardous | HBr, organic bromides |

| NBS/acid catalyst | Medium (5-10) | 65-80 | Moderate | Succinimide waste |

| Flow chemistry (KBr/NaOCl) | Low (2-5) | 75-90 | Improved | Dilute salt solutions |

| Enzymatic bromination | Very low (<2) | 90-95 | Excellent | Minimal organic waste |

Note: E-Factor represents the mass ratio of waste to desired product

For industrial-scale production, the synthesis of 2-bromopropionyl chloride provides a model that could be adapted for 2-bromoacrolein preparation. This process employs thionyl chloride, propionic acid, red phosphorus, and bromine in a controlled reactor system. By implementing proper engineering controls, including efficient gas handling systems for capturing and neutralizing acidic byproducts like sulfur dioxide and hydrogen chloride, the environmental impact can be substantially reduced.

Enzymatic and biocatalytic approaches represent the frontier of green chemistry for halogenation reactions, though their application to 2-bromoacrolein synthesis remains in the research phase. These methods could potentially offer unprecedented selectivity and environmental benefits for future industrial processes.

Table 1: Physical and Chemical Properties of 2-Bromoacrolein

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₃BrO | Chemsrc Database |

| Molecular Weight (g/mol) | 134.96 | Chemsrc Database |

| Density (g/cm³) | 1.617 | Chemsrc Database |

| Boiling Point (°C) | 149.1 (at 760 mmHg) | Chemsrc Database |

| Flash Point (°C) | 97.2 | Chemsrc Database |

| Exact Mass (g/mol) | 133.937 | Chemsrc Database |

The development of enantioselective Diels-Alder reactions using 2-bromoacrolein as the dienophile has been revolutionized by the application of chiral oxazaborolidinone complexes. These catalytic systems demonstrate exceptional stereochemical control and have become fundamental tools in asymmetric synthesis [1] [2].

Chiral oxazaborolidinone catalysts, particularly those derived from N-tosyl-(S)-tryptophan, have shown remarkable effectiveness in promoting highly enantioselective Diels-Alder reactions with 2-bromoacrolein. The N-tosyl-(S)-tryptophan-derived B-butyl-1,3,2-oxazaborolidin-5-one catalyst serves as a tridentate complexation agent, coordinating with 2-bromoacrolein through multiple simultaneous interactions [3] [4]. The most stable catalyst-substrate complex exhibits a binding energy of -93 kJ mol⁻¹, with a free energy change of -29 kJ mol⁻¹ at 298 K [4] [5].

Table 2: Catalytic Applications of 2-Bromoacrolein in Asymmetric Synthesis

| Catalyst System | Reaction Type | Enantioselectivity (% ee) | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Chiral Oxazaborolidinone (NTOB) | Diels-Alder | Up to 98 | Good to Excellent | -78 | Wong et al. (2005) |

| Chiral Indium(III) Complex | Diels-Alder | Up to 98 | Good to Excellent | -78 | Fu et al. (2006) |

| Chiral Aluminum Complex | Diels-Alder | Up to 95 | Good | -78 | Corey et al. (1989) |

| Oxazaborolidinium Cation | Inverse Oxa-Diels-Alder | Excellent | High | Variable | Nature Comm. (2023) |

The cycloaddition of various cyclic and open-chained dienes with 2-bromoacrolein in the presence of chiral oxazaborolidinone catalysts consistently produces excellent enantioselectivities, reaching up to 98% enantiomeric excess under optimized conditions [2] [6]. The reaction proceeds efficiently at -78°C in dichloromethane solvent, with catalyst loadings as low as 10 mol% providing sufficient stereochemical control [2] [7].

The synthetic utility of these reactions extends beyond simple cycloadduct formation. The resulting bromo-substituted Diels-Alder adducts serve as versatile intermediates for further transformations, enabling access to complex natural products and pharmaceutical targets [8] [9]. The presence of the bromine substituent provides additional opportunities for subsequent functionalization through cross-coupling reactions, nucleophilic substitutions, and other synthetic manipulations [10] [11].

π-Stacking Interactions in Transition-State Assembly Design

The role of π-stacking interactions in controlling stereoselectivity within oxazaborolidinone-catalyzed reactions represents a sophisticated aspect of transition-state engineering [3] [4] [5]. Computational studies have revealed that the stereochemical outcome of these reactions depends critically on the precise arrangement of aromatic systems within the catalyst-substrate complex [4] [12].

Table 3: Binding Energies and Thermodynamic Data for 2-Bromoacrolein Complexes

| Catalyst Complex | Binding Energy (kJ/mol) | Free Energy Change ΔG₂₉₈ (kJ/mol) | Key Interactions | Conformational State |

|---|---|---|---|---|

| 2-Bromoacrolein-NTOB (1TS) | -93 | -29 | B···O, C-H···O, π-stacking | s-trans-acrolein |

| Alternative Conformer | Less Stable | Less Favorable | Weaker interactions | Alternative geometry |

The most stable transition-state assembly involves the s-trans conformation of 2-bromoacrolein, which differs from earlier proposed models that favored the s-cis arrangement [4] [5]. This conformational preference arises from optimized π-stacking interactions between the electron-deficient 2-bromoacrolein and the electron-rich indole ring of the tryptophan-derived catalyst [3] [4].

The formyl C-H···O hydrogen bond and π-stacking interactions are the primary factors governing the relative stabilities of different acrolein-catalyst complexes [4] [5]. Specifically, the catalyst favors a C-H···O interaction via the sulfonyl oxygen rather than the ring oxygen, creating a more stable transition-state assembly [4] [5]. This arrangement differs significantly from Corey's original proposed model in two key aspects: the involvement of s-trans-acrolein and the preference for C-H···O=S interactions over C-H···O-B interactions [4] [5].

The π-stacking interactions operate through direct through-space interactions between polarized substituents and complementary regions of aromatic systems [12]. In the optimized transition-state assembly, face-centered π-π interactions occur between the N-sulfonyl aromatic ring and the electron-deficient boron substituent of the catalyst [12]. Additionally, significant stabilization arises from interactions between the electron-deficient aromatic boron substituent and the electron-rich phenyl groups of reaction participants [12].

These noncovalent interactions work synergistically to create a rigid, well-defined transition-state geometry that effectively shields one face of the electrophile while leaving the other face accessible for nucleophilic attack [12]. The precise arrangement of these interactions explains the exceptional levels of enantioselectivity observed in experimental studies [4] [5] [12].

Stereochemical Control in Natural Product Synthesis Cascades

The application of 2-bromoacrolein in cascade reactions for natural product synthesis represents a powerful strategy for rapid construction of complex molecular architectures [13] [14] [15]. These cascade processes combine the initial asymmetric Diels-Alder reaction with subsequent transformations to generate multiple stereochemical centers in a single synthetic operation [14] [15].

Recent developments in natural product synthesis have demonstrated the exceptional utility of 2-bromoacrolein-based cascade reactions. The synthesis of (+)-Centrolobine utilized an intermolecular asymmetric inverse-electron-demand oxa-Diels-Alder reaction between 2-bromoacrolein and neutral alkenes, catalyzed by oxazaborolidinium cations [1]. This reaction produces dihydropyrans with high yields and excellent enantioselectivities across a broad range of substrates [1].

The cascade approach to synthesizing the pyrroloindoline core of (-)-flustramine B exemplifies the power of these methodologies [15]. The enantioselective alkylation of tryptamine derivatives with 2-bromoacrolein, followed by intramolecular cyclization, provides the pyrroloindoline framework with excellent stereochemical control [15]. This cascade process establishes the all-carbon quaternary stereocenter rapidly and efficiently, enabling completion of the natural product synthesis in just six steps [15].

The synthetic utility extends to complex alkaloid targets, where 2-bromoacrolein serves as a key building block in multi-step cascade sequences [14] [15]. The stereochemical control achieved in these transformations relies on the precise positioning of the bromine substituent, which directs subsequent cyclization reactions and functional group installations [14] [15].

In polyketide synthesis, 2-bromoacrolein participates in stereocontrolled aldol cascades that generate complex polyol frameworks [14]. The aldol reactions proceed with high diastereoselectivity, establishing multiple contiguous stereocenters in predictable configurations [14]. The resulting products serve as advanced intermediates for completing total syntheses of bioactive natural products [14].

Boron-Mediated Radical Reaction Mechanisms

The exploration of boron-mediated radical reactions involving 2-bromoacrolein has opened new avenues for synthetic methodology development [16] [17] [18]. These reactions operate through distinct mechanistic pathways that complement traditional ionic processes, providing access to different product classes and stereochemical outcomes [16] [17].

Table 4: Spectroscopic Characterization Data for 2-Bromoacrolein

| Technique | Key Observations | Chemical Shifts/Values | Applications |

|---|---|---|---|

| ¹H NMR | Characteristic aldehyde and vinyl proton signals | CHO: ~9.5 ppm, vinyl H: 6-7 ppm | Structure confirmation, purity analysis |

| ¹³C NMR | Carbonyl carbon around 180-200 ppm | C=O: ~190 ppm, C=C: ~130-140 ppm | Carbon framework elucidation |

| Mass Spectrometry | Molecular ion peak at m/z 134/136 (Br isotope pattern) | Base peak often at m/z 107 (loss of CHO) | Molecular weight confirmation |

| IR Spectroscopy | C=O stretch ~1700 cm⁻¹, C=C stretch ~1600 cm⁻¹ | Characteristic fingerprint region | Functional group identification |

Chiral N-heterocyclic carbene-ligated boryl radicals have emerged as powerful catalysts for asymmetric radical cycloisomerization reactions [16]. These radical catalysts can be generated from easily prepared NHC-borane complexes, with the broad availability of chiral NHC components providing substantial benefits for stereochemical control [16]. The mechanistic studies support a catalytic cycle comprising boryl radical addition, hydrogen atom transfer, cyclization, and elimination of the boryl radical catalyst [16].

The reaction of organoboranes with 2-bromoacrolein provides a facile one-stage synthesis of various organic compounds through radical pathways [19]. This process involves the generation of bromine radicals from boron tribromide and simple proton sources under mild conditions [17]. The radical formation occurs through a mechanism analogous to that observed with trialkylboranes, but with distinct reactivity patterns due to the halogenated nature of the boron species [17].

Anti-Markovnikov addition reactions of hydrogen bromide to alkenes can be achieved using 2-bromoacrolein as a radical initiator [17]. The process operates under open-flask conditions with water or tert-butanol as proton sources, providing high regioselectivity for the anti-Markovnikov products [17]. Cyclopropanes bearing various substituents undergo hydro- and deuterio-bromination to furnish the desired products with excellent regioselectivity [17].

The radical chain processes involving 2-bromoacrolein demonstrate the versatility of boron-mediated transformations in organic synthesis [18]. These reactions enable the formation of C-X, C-S, C-C, and C-H bonds through deboronative radical chain mechanisms [18]. The in situ conversion of stable boronic ester precursors into reactive catechol alkylboronic esters facilitates these transformations while maintaining synthetic practicality [18].

XLogP3

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Environmental Hazard